molecular formula C15H20N2O B13956171 Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl- CAS No. 59022-56-9

Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl-

Cat. No.: B13956171
CAS No.: 59022-56-9
M. Wt: 244.33 g/mol
InChI Key: TXYHZCLXOQWSKX-UHFFFAOYSA-N
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Description

“Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” is a spirocyclic compound that features a unique structural motif where an indoline and a piperidine ring are fused together through a spiro carbon. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like “Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” typically involves multi-step organic synthesis. Common methods include:

    Cyclization Reactions: Using starting materials such as indoline derivatives and piperidine derivatives, cyclization reactions can be employed to form the spirocyclic structure.

    Catalytic Reactions: Transition metal catalysts, such as palladium or copper, may be used to facilitate the formation of the spirocyclic bond.

    Protecting Group Strategies: Protecting groups may be used to selectively protect functional groups during the synthesis process.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and scalability. This may include:

    Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

“Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Spiro(indoline-3,4’-piperidin)-2-one: Without the 1’-ethyl-7-methyl- substituents.

    Spiro(indoline-3,4’-piperidin)-2-one, 1’-methyl-: With different substituents on the piperidine ring.

Uniqueness

“Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other spirocyclic compounds.

Properties

CAS No.

59022-56-9

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1'-ethyl-7-methylspiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C15H20N2O/c1-3-17-9-7-15(8-10-17)12-6-4-5-11(2)13(12)16-14(15)18/h4-6H,3,7-10H2,1-2H3,(H,16,18)

InChI Key

TXYHZCLXOQWSKX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)C3=CC=CC(=C3NC2=O)C

Origin of Product

United States

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